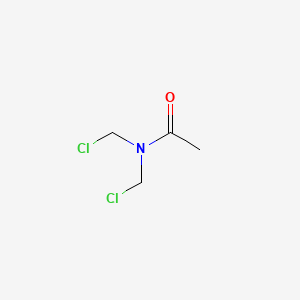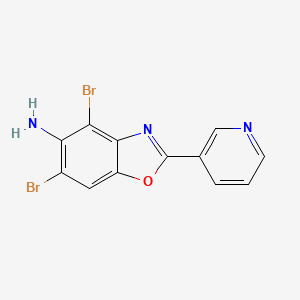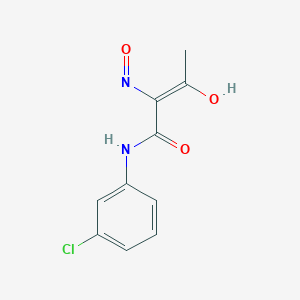
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a hydroxyimino group, and an oxobutanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide typically involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product through a series of steps involving the addition of butanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2E)-N-(3-Bromophenyl)-2-(hydroxyimino)-3-oxobutanamide: Similar structure with a bromine atom instead of chlorine.
(2E)-N-(3-Methylphenyl)-2-(hydroxyimino)-3-oxobutanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)-3-oxobutanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the hydroxyimino and oxobutanamide groups also contributes to its unique behavior in chemical reactions and biological interactions.
特性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
(E)-N-(3-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-3-7(11)5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
InChIキー |
ZAGSRHHKVFLYBZ-RMKNXTFCSA-N |
異性体SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)Cl)\N=O)/O |
正規SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)Cl)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


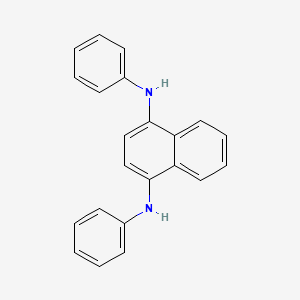

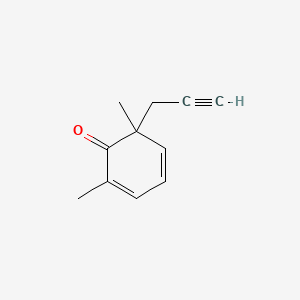
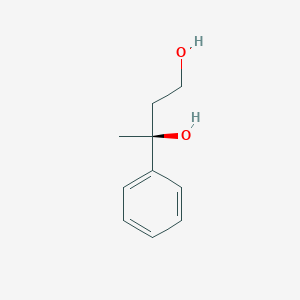
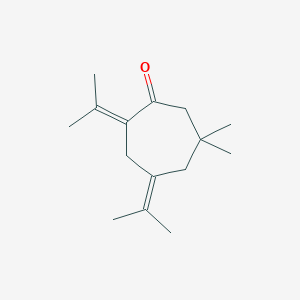
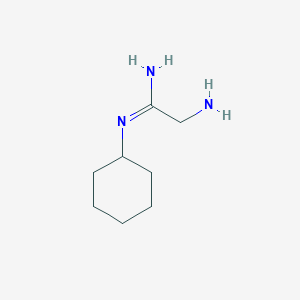
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
